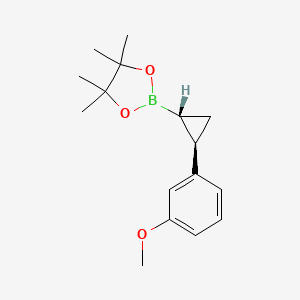

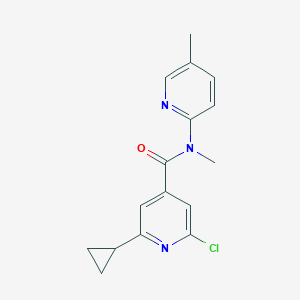

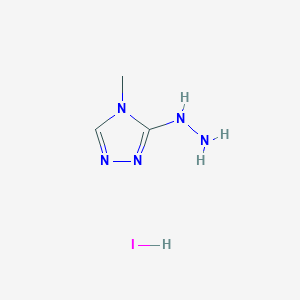

![molecular formula C11H11BrN2S B2380534 1-[4-(4-Bromophenyl)-1,3-thiazol-2-yl]ethan-1-amine CAS No. 642929-49-5](/img/structure/B2380534.png)

1-[4-(4-Bromophenyl)-1,3-thiazol-2-yl]ethan-1-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“1-[4-(4-Bromophenyl)-1,3-thiazol-2-yl]ethan-1-amine” is a chemical compound with a thiazole ring, which is a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a mixture of p-bromo acetophenone, thiourea, and iodine was refluxed for 11–12 hours to synthesize 4-(4-bromophenyl)-thiazol-2-amine .Molecular Structure Analysis

The molecular structure of “this compound” is confirmed by physicochemical and spectral characteristics . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .Aplicaciones Científicas De Investigación

Corrosion Inhibition

1-[4-(4-Bromophenyl)-1,3-thiazol-2-yl]ethan-1-amine has been studied for its potential as a corrosion inhibitor. Quantum chemical parameters and molecular dynamics simulations have been used to predict its effectiveness in inhibiting corrosion of iron (Kaya et al., 2016).

Synthesis of Benzimidazoles

This compound plays a role in the synthesis of benzimidazoles. Research indicates that reactions involving o-bromophenyl isocyanide can yield 1-substituted benzimidazoles, showcasing its utility in chemical synthesis (Lygin & Meijere, 2009).

Antimicrobial Activity

Studies have explored the synthesis of novel 4-(1H-benz[d]imidazol-2yl)-1,3-thiazol-2-amines, including derivatives of this compound, for their antibacterial and antifungal activities. These compounds have shown promising results against clinical isolates of Gram-positive and Gram-negative bacteria (Reddy & Reddy, 2010).

Molecular Dynamics in Crystallography

The compound is also relevant in crystallography. Quantum Theory of Atoms-in-Molecules (QTAIM) approach and PIXEL method have been used to study non-covalent interactions in adamantane-1,3,4-thiadiazole hybrid derivatives, including those with bromophenyl substitutions, providing insights into their crystal structures (El-Emam et al., 2020).

Spectroscopic Studies

In spectroscopic studies, aminothiazole derivatives, which include bromophenyl groups, have been synthesized and analyzed using various techniques like Density Functional Theory (DFT), confirming their chemical structures and exploring their electronic and spectroscopic properties (Adeel et al., 2017).

Mecanismo De Acción

Target of Action

Thiazole derivatives, which this compound is a part of, have been found to exhibit diverse biological activities . They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .

Mode of Action

Thiazole derivatives are known to interact with their targets in a variety of ways, leading to different therapeutic effects . For instance, some thiazole derivatives have been found to inhibit the growth of tumor cells .

Biochemical Pathways

Thiazole derivatives are known to influence a variety of biochemical pathways due to their diverse biological activities . For example, they may affect the pathways related to inflammation, pain, microbial infections, and tumor growth .

Pharmacokinetics

The compound’s solubility in alcohol and ether suggests that it may be well-absorbed and distributed in the body.

Result of Action

Given the diverse biological activities of thiazole derivatives , it can be inferred that this compound may have a wide range of effects at the molecular and cellular levels.

Action Environment

It’s worth noting that the compound is sensitive to air , suggesting that its stability and efficacy may be affected by exposure to air.

Propiedades

IUPAC Name |

1-[4-(4-bromophenyl)-1,3-thiazol-2-yl]ethanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11BrN2S/c1-7(13)11-14-10(6-15-11)8-2-4-9(12)5-3-8/h2-7H,13H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUWRUGPKOMAJOU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=NC(=CS1)C2=CC=C(C=C2)Br)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11BrN2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

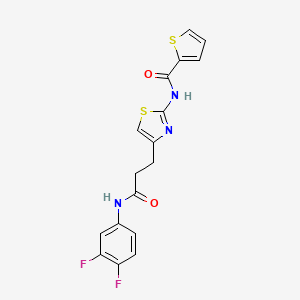

![1-(5-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)-3-(thiophen-2-yl)urea](/img/structure/B2380455.png)

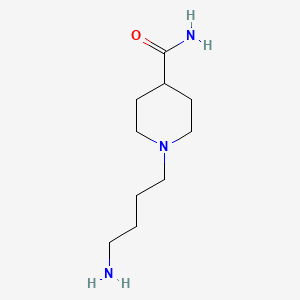

![Methoxy[1-(2-methyl-1,3-thiazol-4-yl)ethyl]amine](/img/structure/B2380460.png)

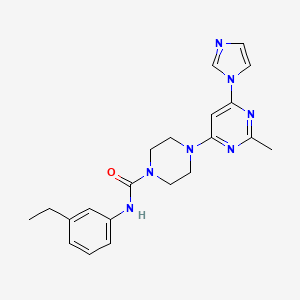

![[4-(4-Fluorophenyl)sulfanyl-3,5-dimethylpyrazol-1-yl]-(4-methylphenyl)methanone](/img/structure/B2380472.png)